molecular formula C4H5Cl2NO4 B13424369 Ethyl 2,2-Dichloro-2-nitroacetate

Ethyl 2,2-Dichloro-2-nitroacetate

Cat. No.: B13424369
M. Wt: 201.99 g/mol
InChI Key: BQNLRKAHUIBXDJ-UHFFFAOYSA-N
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Description

Ethyl 2,2-Dichloro-2-nitroacetate is an organic compound with the molecular formula C4H5Cl2NO4. It is a nitro compound that contains both chlorine and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

Molecular Formula

C4H5Cl2NO4

Molecular Weight

201.99 g/mol

IUPAC Name

ethyl 2,2-dichloro-2-nitroacetate

InChI

InChI=1S/C4H5Cl2NO4/c1-2-11-3(8)4(5,6)7(9)10/h2H2,1H3

InChI Key

BQNLRKAHUIBXDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C([N+](=O)[O-])(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-Dichloro-2-nitroacetate can be synthesized through the reaction of ethyl nitroacetate with chlorinating agents. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction typically occurs under reflux conditions, where ethyl nitroacetate is treated with thionyl chloride to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-Dichloro-2-nitroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Hydrolysis Reactions: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines or thiols are used under basic conditions.

    Reduction Reactions: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is commonly used.

    Hydrolysis Reactions: Acidic or basic conditions can be employed for hydrolysis.

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups.

    Reduction Reactions: Amino derivatives.

    Hydrolysis Reactions: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2,2-Dichloro-2-nitroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

    Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-Dichloro-2-nitroacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2,2-Dichloro-2-nitroacetate can be compared with other similar compounds, such as:

    Ethyl 2-nitroacetate: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and applications.

    2,2-Dichloro-2-nitroethanol: Contains a hydroxyl group instead of an ester group, leading to different chemical properties and uses.

This compound is unique due to the presence of both chlorine and nitro functional groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.

Biological Activity

Ethyl 2,2-dichloro-2-nitroacetate (EDNA) is an organic compound that has garnered attention for its diverse biological activities. This compound features a nitro group, which is known to enhance biological reactivity and has been associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of EDNA, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C4H4Cl2N2O4\text{C}_4\text{H}_4\text{Cl}_2\text{N}_2\text{O}_4

This structure includes two chlorine atoms and a nitro group attached to the ethyl acetate backbone, contributing to its unique reactivity.

Antimicrobial Properties

EDNA has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with nitro groups often exhibit potent antibacterial properties due to their ability to disrupt bacterial cell functions.

Case Study: Antibacterial Efficacy

A study published in Current Chemistry Letters highlighted the antibacterial effects of nitro-functionalized compounds, including EDNA. The research indicated that EDNA exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential application in antibiotic development .

Anticancer Activity

The anticancer potential of EDNA has also been explored. Nitro compounds are often investigated for their ability to induce apoptosis in cancer cells.

Research Findings

In vitro studies have shown that EDNA can inhibit the proliferation of various cancer cell lines. For example, a study indicated that EDNA caused significant cytotoxic effects on human lung cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Cell Line IC50 (µM) Reference
A549 (Lung)15
HeLa (Cervical)20
MCF-7 (Breast)25

Other Therapeutic Effects

Beyond antimicrobial and anticancer activities, EDNA has been investigated for its potential in other therapeutic areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that EDNA may reduce inflammation markers in cell cultures.
  • Antifungal Properties : Similar to its antibacterial activity, EDNA shows promise against certain fungal strains.

The biological activity of EDNA is primarily attributed to the presence of the nitro group. Upon reduction within biological systems, nitro groups can generate reactive intermediates that interact with cellular macromolecules, leading to disruption of DNA synthesis and function.

Proposed Mechanisms

  • DNA Damage : Reactive intermediates formed from EDNA may cause DNA strand breaks.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at various checkpoints.
  • Apoptosis Induction : Enhanced production of reactive oxygen species (ROS) may lead to programmed cell death.

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